molecular formula C13H12N2O B8752508 1-(8-Quinolyl)-2-pyrrolidinone CAS No. 79276-58-7

1-(8-Quinolyl)-2-pyrrolidinone

Cat. No. B8752508
Key on ui cas rn: 79276-58-7
M. Wt: 212.25 g/mol
InChI Key: MVGXWXNDLBXHMO-UHFFFAOYSA-N
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Patent
US04366158

Procedure details

4-Chlorobutryl chloride (388.0 g) was added at 40° to a solution of technical grade 8-aminoquinoline (3396.5 g) and triethylamine (278.3 g) in dimethoxyethane (2 l). After stirring overnight at ambient temperature the solids were filtered off. The filtrate was concentrated prior to additon of 13% potassium tert-butoxide in tert-butanol (2486 g) at 25°-30°. After two hours the mixture was neutralized with dilute hydrochloric acid. The slurry obtained by partial removal of the solvent was extracted three times with methylene chloride. The combined extracts were washed with water, dried over magnesium sulphate, filtered and concentrated. Ether (1 l) was added while cooling to 0°. Filtration, followed by vacuum-drying afforded 1-(8-quinolyl)-2-pyrrolidinone.
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
3396.5 g
Type
reactant
Reaction Step One
Quantity
278.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[NH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2.C(N(CC)CC)C>C(COC)OC>[N:17]1[C:18]2[C:13](=[CH:12][CH:11]=[CH:10][C:9]=2[N:8]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:6])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
388 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
3396.5 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
278.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at ambient temperature the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
at 25°-30°
WAIT
Type
WAIT
Details
After two hours the mixture was neutralized with dilute hydrochloric acid
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The slurry obtained by partial removal of the solvent
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ether (1 l) was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 0°
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
by vacuum-drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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